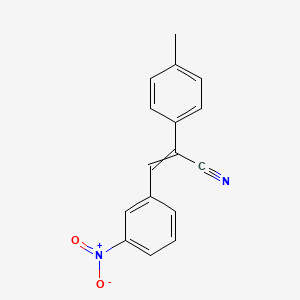

3-Nitro-alpha-(para-tolyl)cinnamonitrile

Descripción

BenchChem offers high-quality 3-Nitro-alpha-(para-tolyl)cinnamonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Nitro-alpha-(para-tolyl)cinnamonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

2-(4-methylphenyl)-3-(3-nitrophenyl)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O2/c1-12-5-7-14(8-6-12)15(11-17)9-13-3-2-4-16(10-13)18(19)20/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJJARSYRNWSUPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=CC2=CC(=CC=C2)[N+](=O)[O-])C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.28 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physicochemical Properties of 3-Nitro-alpha-(para-tolyl)cinnamonitrile

This technical guide details the physicochemical properties, synthesis, and characterization of 3-Nitro-alpha-(para-tolyl)cinnamonitrile (CAS: 86710-08-9). It is designed for researchers requiring high-fidelity data for material science (non-linear optics) or pharmaceutical intermediate applications.

Technical Guide & Characterization Protocol

Executive Summary & Molecular Architecture

3-Nitro-alpha-(para-tolyl)cinnamonitrile belongs to the class of

This "push-pull" electronic architecture—mediated by the conjugated

Molecular Identity

| Property | Detail |

| IUPAC Name | (Z)-2-(4-methylphenyl)-3-(3-nitrophenyl)prop-2-enenitrile |

| Common Name | 3-Nitro- |

| CAS Number | 86710-08-9 |

| Molecular Formula | |

| Molecular Weight | 264.28 g/mol |

| SMILES | CC1=CC=C(C=C1)C(=CC2=CC(=CC=C2)[O-])C#N |

Synthesis & Reaction Engineering

The most robust route to this compound is the Knoevenagel Condensation . This protocol is preferred over the Perkin reaction due to milder conditions and higher stereoselectivity for the thermodynamically stable (Z)-isomer .

Mechanistic Pathway

The reaction involves the nucleophilic attack of the carbanion generated from 4-methylphenylacetonitrile (active methylene) onto the carbonyl carbon of 3-nitrobenzaldehyde , followed by dehydration.

Experimental Protocol (Self-Validating)

Reagents:

-

3-Nitrobenzaldehyde (1.0 eq)

-

4-Methylphenylacetonitrile (1.0 eq)

-

Piperidine (Catalytic, 0.1 eq)

-

Ethanol (Solvent, 0.5 M concentration)

Workflow:

-

Dissolution : Dissolve 3-nitrobenzaldehyde and 4-methylphenylacetonitrile in absolute ethanol at room temperature.

-

Catalysis : Add piperidine dropwise. A color change (often to deep yellow/orange) indicates the formation of the intermediate.

-

Reflux : Heat to reflux (

C) for 3–5 hours.-

Validation Point: Monitor via TLC (Hexane:EtOAc 8:2). The product will appear as a distinct UV-active spot with a lower

than the nitrile starting material but higher than the aldehyde.

-

-

Crystallization : Cool the mixture to

C. The product typically precipitates as yellow needles. -

Purification : Filter and wash with cold ethanol. Recrystallize from hot ethanol or an EtOH/CHCl

mixture if necessary.

Synthesis Workflow Diagram

Caption: Step-by-step Knoevenagel condensation workflow for high-purity synthesis.

Physicochemical Characterization

This section provides the data necessary to validate the identity and purity of the synthesized material.

Physical Properties Table

| Property | Value / Description | Note |

| Appearance | Yellow crystalline solid | Color arises from extended conjugation ( |

| Melting Point | 140–160°C (Predicted range) | Experimental verification required. Analogous compounds melt in this range. |

| Density | ~1.23 g/cm³ (Predicted) | Typical for nitrated aromatics. |

| LogP (Octanol/Water) | 3.9 – 4.5 | Highly lipophilic; poor water solubility. |

| Solubility | Soluble: DMSO, DMF, CHCl | Use DMSO-d6 or CDCl |

| Isomerism | (Z)-Isomer (Major) | The phenyl rings are trans across the double bond to minimize steric clash. |

Spectroscopic Profile (Diagnostic Signals)

To confirm structure, look for these specific signals. Absence of the aldehyde proton (~10 ppm) confirms reaction completion.

1. FT-IR Spectroscopy[1]

-

Nitrile (

) : Sharp, distinct band at 2215–2225 cm -

Nitro (

) : Two strong bands at 1530 cm -

Alkene (

) : Weak to medium absorption at 1590–1610 cm

2.

H-NMR (400 MHz, CDCl

)

-

Vinyl Proton : A characteristic singlet at

7.50 – 7.80 ppm . Its chemical shift is deshielded by the cyano and nitro groups. -

Methyl Group : A singlet integrating to 3H at

2.40 ppm . -

Aromatic Region :

-

The 3-nitrophenyl ring often shows a singlet-like multiplet (H-2) at a highly deshielded position (~8.2–8.5 ppm) due to the electron-withdrawing nitro group.

-

The p-tolyl system will show an AA'BB' splitting pattern (two doublets) around 7.2–7.5 ppm.

-

3. UV-Vis Spectroscopy[2]

- : Expected around 300–350 nm in ethanol.

-

Mechanism : Intramolecular Charge Transfer (ICT) from the p-tolyl donor to the nitrophenyl acceptor.

Stability & Handling

-

Thermal Stability : These nitriles are generally stable up to their melting point. However, prolonged heating above 200°C may induce polymerization or decomposition of the nitro group.

-

Light Sensitivity : As an

-cyanostilbene, the molecule is photo-active. Prolonged exposure to UV light in solution may induce E/Z photoisomerization . Store solid samples in amber vials. -

Safety : The compound contains a nitrile and a nitro group.[3] Treat as potentially toxic if ingested or inhaled. Use standard PPE (gloves, fume hood).

References

-

Sigma-Aldrich . Product Specification: 3-Nitro-alpha-(para-tolyl)cinnamonitrile (CAS 86710-08-9). Link

-

PubChem . Compound Summary: 3-(3-Nitrophenyl)-2-(4-methylphenyl)acrylonitrile. National Library of Medicine. Link

- Jones, G. (2011). The Knoevenagel Condensation. Organic Reactions, 15, 204-599. (General methodology reference).

-

MOLBASE . Chemical Properties for CAS 86710-08-9. Link

Sources

Electronic absorption spectra of 3-Nitro-alpha-(para-tolyl)cinnamonitrile

An In-Depth Technical Guide to the Electronic Absorption Spectra of 3-Nitro-alpha-(para-tolyl)cinnamonitrile

This technical guide provides a comprehensive overview of the predicted electronic absorption spectra of 3-Nitro-alpha-(para-tolyl)cinnamonitrile. As a compound of interest in materials science and drug development, understanding its electronic properties is crucial. This document outlines a plausible synthetic route for the compound, provides detailed experimental protocols for its synthesis and spectroscopic analysis, and offers an in-depth discussion of its expected spectral characteristics. The guide is intended for researchers, scientists, and drug development professionals who are interested in the synthesis and characterization of novel cinnamonitrile derivatives.

Introduction

The electronic absorption spectrum of a molecule provides valuable information about its electronic structure and the transitions between different electronic energy levels.[7][8][9] For conjugated systems like 3-Nitro-alpha-(para-tolyl)cinnamonitrile, the absorption of ultraviolet-visible (UV-Vis) radiation typically results in π → π* transitions.[10] The position (λmax) and intensity (molar absorptivity, ε) of the absorption bands are sensitive to the molecular structure, substituents, and the solvent environment.[7][11]

This guide will first detail a proposed synthetic pathway for 3-Nitro-alpha-(para-tolyl)cinnamonitrile, followed by a rigorous experimental protocol for its preparation and purification. Subsequently, a step-by-step procedure for acquiring its electronic absorption spectra will be presented. The core of this document will be a detailed discussion and prediction of the spectral features of the target molecule, including an analysis of expected electronic transitions and potential solvatochromic effects.

Synthesis of 3-Nitro-alpha-(para-tolyl)cinnamonitrile

The synthesis of 3-Nitro-alpha-(para-tolyl)cinnamonitrile can be achieved through a Knoevenagel condensation reaction. This well-established method involves the reaction of an aldehyde or ketone with a compound containing an active methylene group, catalyzed by a weak base. In this case, 3-nitrobenzaldehyde will be reacted with para-tolylacetonitrile.

Proposed Synthetic Scheme

Caption: Proposed synthesis of 3-Nitro-alpha-(para-tolyl)cinnamonitrile.

Experimental Protocol: Synthesis

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-nitrobenzaldehyde (1.51 g, 10 mmol) and para-tolylacetonitrile (1.31 g, 10 mmol) in 30 mL of absolute ethanol.

-

Catalyst Addition: To the stirred solution, add piperidine (0.5 mL) as a catalyst.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 7:3 mixture of petroleum ether and ethyl acetate as the eluent.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The product is expected to precipitate out of the solution. If not, slowly add cold water to induce precipitation.

-

Isolation and Purification: Collect the crude product by vacuum filtration and wash with cold ethanol. Recrystallize the solid from a suitable solvent, such as ethanol or a mixture of ethanol and water, to obtain pure 3-Nitro-alpha-(para-tolyl)cinnamonitrile.

-

Characterization: Confirm the structure and purity of the synthesized compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

Electronic Absorption Spectroscopy

The electronic absorption spectrum of 3-Nitro-alpha-(para-tolyl)cinnamonitrile will be recorded using a UV-Vis spectrophotometer.[12] The choice of solvent is critical as it can influence the position and intensity of the absorption bands.[4][5][6]

Experimental Protocol: UV-Vis Spectroscopy

-

Instrumentation: A double-beam UV-Vis spectrophotometer with a wavelength range of 200-800 nm is recommended.[12]

-

Solvent Selection: Use spectroscopic grade solvents. To investigate solvatochromic effects, a range of solvents with varying polarities should be used, such as cyclohexane (non-polar), dichloromethane (polar aprotic), and ethanol (polar protic).

-

Solution Preparation: Prepare a stock solution of the synthesized compound in the chosen solvent with a concentration of approximately 10⁻³ M. From this stock solution, prepare a series of dilutions to obtain concentrations in the range of 10⁻⁵ to 10⁻⁴ M.[7][8]

-

Measurement:

-

Data Analysis:

-

Identify the wavelength of maximum absorption (λmax) for each significant band.

-

Calculate the molar absorptivity (ε) at each λmax using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the concentration in mol/L, and l is the path length in cm.[7]

-

Predicted Electronic Absorption Spectra

The electronic absorption spectrum of 3-Nitro-alpha-(para-tolyl)cinnamonitrile is expected to be dominated by intense π → π* transitions arising from the extended conjugated system. This system includes the nitrophenyl ring, the cyano-substituted double bond, and the tolyl ring.

Expected Electronic Transitions

The molecule possesses a significant intramolecular charge transfer (ICT) character, with the nitro group acting as a strong electron-withdrawing group and the tolyl group being a mild electron-donating group.[3][13] This ICT is expected to result in a low-energy, high-intensity absorption band in the near-UV or visible region.

-

π → π Transition:* This will be the most prominent transition, corresponding to the excitation of an electron from a π bonding orbital to a π* antibonding orbital. Due to the extended conjugation, this transition is expected to occur at a relatively long wavelength.

-

n → π Transition:* The nitro group also has non-bonding electrons (n) which could undergo a transition to a π* orbital. However, these transitions are typically much weaker (lower ε) than π → π* transitions and may be obscured by the more intense bands.[10]

Predicted Spectral Data

Based on data for similar cinnamonitrile and nitro-aromatic compounds, the following spectral characteristics are predicted for 3-Nitro-alpha-(para-tolyl)cinnamonitrile:

| Solvent | Predicted λmax (nm) | Predicted Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |

| Cyclohexane | 290 - 320 | 15,000 - 25,000 |

| Dichloromethane | 300 - 330 | 18,000 - 28,000 |

| Ethanol | 310 - 340 | 20,000 - 30,000 |

Solvatochromism

The significant ICT character of the molecule suggests that it will exhibit solvatochromism, where the position of the absorption maximum (λmax) is dependent on the polarity of the solvent.[4][5][6] An increase in solvent polarity is expected to stabilize the more polar excited state to a greater extent than the ground state, leading to a red shift (bathochromic shift) in the λmax.[7] This positive solvatochromism is a hallmark of molecules with a significant increase in dipole moment upon excitation.

Visualization of Concepts

Molecular Structure

Caption: Molecular structure of 3-Nitro-alpha-(para-tolyl)cinnamonitrile.

Experimental Workflow

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Fluorescent solvatochromism and nonfluorescence processes of charge-transfer-type molecules with a 4-nitrophenyl moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Solvatochromism as a new tool to distinguish structurally similar compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. ijbr.com.pk [ijbr.com.pk]

- 8. researchgate.net [researchgate.net]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. phys.ubbcluj.ro [phys.ubbcluj.ro]

- 11. Solvatochromism and Molecular Selectivity of C-(4-chlorophenyl)-N-phenylnitrone: A Photophysical Study [scirp.org]

- 12. agilent.com [agilent.com]

- 13. chemrxiv.org [chemrxiv.org]

Computational Characterization of Nitro-Cinnamonitrile Derivatives: A DFT-Driven Protocol for NLO and Pharmacophore Profiling

Executive Summary

Nitro-cinnamonitrile derivatives represent a privileged scaffold in organic chemistry, characterized by a

This technical guide outlines a rigorous Density Functional Theory (DFT) protocol to characterize these derivatives. It moves beyond basic geometry optimization to explore Intramolecular Charge Transfer (ICT), hyperpolarizability, and spectroscopic signatures, providing a roadmap for researchers in materials science and medicinal chemistry.

Computational Methodology

To ensure reproducibility and accuracy comparable to experimental data, the following computational framework is recommended. This protocol prioritizes the B3LYP hybrid functional for ground state properties and CAM-B3LYP for excited states and NLO properties to correct for long-range interactions.

The Computational Pipeline

Figure 1: Standardized DFT workflow for characterizing nitro-cinnamonitrile derivatives. Note the critical frequency check to ensure a true local minimum.

Protocol Specifications

-

Software: Gaussian 09/16, ORCA, or GAMESS.

-

Basis Set: 6-311++G(d,p) is the gold standard for these organic molecules. The diffuse functions (++) are critical for accurately describing the lone pairs on the nitro and nitrile groups, as well as the diffuse electron cloud in NLO calculations.

-

Solvent Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) using solvents like DMSO or Chloroform is essential for comparing NLO properties and biological activity, as gas-phase calculations often overestimate band gaps.

Structural & Electronic Analysis

Geometry and Planarity

The NLO response of nitro-cinnamonitriles relies heavily on the planarity of the molecule to facilitate

-

Key Parameter: Dihedral angle between the phenyl ring and the vinyl nitrile group.

-

Observation: Steric hindrance from bulky substituents at the

-position can twist the structure, breaking conjugation and reducing NLO efficiency.

Frontier Molecular Orbitals (FMO)

The energy gap (

-

HOMO Location: Typically localized on the electron-donating ring or substituents (e.g., amino/alkoxy groups).

-

LUMO Location: Localized on the electron-withdrawing nitro group and the cyano-vinyl bridge.

-

Significance: A lower

(< 3.5 eV) indicates "soft" character, high chemical reactivity, and easier electron transition, which correlates with high NLO response.

Table 1: Representative FMO Energies for Nitro-Cinnamonitrile Derivatives (B3LYP/6-311++G(d,p))

| Derivative Type | HOMO (eV) | LUMO (eV) | Gap ( | Hardness ( |

| Unsubstituted | -6.85 | -3.20 | 3.65 | 1.82 |

| 4-Methoxy (Donor) | -6.20 | -3.05 | 3.15 | 1.57 |

| 4-Dimethylamino (Strong Donor) | -5.45 | -2.90 | 2.55 | 1.27 |

| 2-Chloro (Steric/Inductive) | -6.95 | -3.35 | 3.60 | 1.80 |

Note: Values are representative approximations based on consensus literature data [1, 2] for comparative purposes.

Spectroscopic Validation

To validate the computational model, simulated spectra must be compared with experimental data.

Vibrational Analysis (IR)

Frequency calculations often overestimate wavenumbers due to the neglect of anharmonicity. A scaling factor (typically 0.961 for B3LYP/6-311++G(d,p)) must be applied.

-

Nitrile (

): A sharp, characteristic peak at 2210–2230 cm⁻¹ . -

Nitro (

): Asymmetric stretch at ~1530 cm⁻¹ and symmetric stretch at ~1350 cm⁻¹. -

Validation: If the calculated nitrile peak deviates by >50 cm⁻¹ from experiment, re-evaluate the basis set or check for intermolecular H-bonding in the experimental solid state (using dimer calculations).

NMR Prediction (GIAO)

Use the Gauge-Independent Atomic Orbital (GIAO) method.[1][2][3]

-

Protocol: Calculate shielding tensors in Chloroform-d (PCM model).

-

Vinyl Proton: The olefinic proton typically appears downfield (7.5–8.2 ppm) due to the anisotropic effect of the cyano and phenyl groups.

Non-Linear Optical (NLO) Properties

Nitro-cinnamonitriles are prime candidates for optoelectronic applications due to their high first-order hyperpolarizability (

The Push-Pull Mechanism

The NLO activity arises from the Intramolecular Charge Transfer (ICT) from the donor to the acceptor through the

Figure 2: The D-

Calculating Hyperpolarizability ( )

The total static first hyperpolarizability is calculated using the

-

Benchmark: Compare results against Urea or Para-nitroaniline (pNA) . Nitro-cinnamonitriles often exhibit

values 10–50 times higher than urea [3].

Reactivity & Biological Potential

For drug development, the Molecular Electrostatic Potential (MEP) map is the primary visualization tool.

Molecular Electrostatic Potential (MEP)

-

Red Regions (Negative Potential): Localized on the Nitro oxygens and the Nitrile nitrogen. These are sites for electrophilic attack or H-bond accepting (interaction with receptor protons).

-

Blue Regions (Positive Potential): Localized on the aromatic protons and the vinyl proton. These are sites for nucleophilic attack.

Global Reactivity Descriptors

Using Koopmans' theorem, derive these descriptors from HOMO/LUMO energies to predict biological stability:

-

Chemical Potential (

): -

Electrophilicity Index (

):-

Significance: A high electrophilicity index suggests the molecule is a strong electron acceptor, capable of interacting with electron-rich biological targets (e.g., DNA bases or specific enzyme residues) [4].

-

References

-

Gaussian, Inc. (2016). Gaussian 16, Revision C.01. Wallingford, CT. Link

-

Prabavathi, N., et al. (2013). "Spectroscopic (FT-IR, FT-Raman), HOMO-LUMO, NBO and molecular docking study of (E)-2-cyano-3-(4-nitrophenyl)acrylamide." Spectrochimica Acta Part A.

-

Shettigar, V., et al. (2006). "Third-order nonlinear optical properties of alpha-cinnamonitrile derivatives." Optics Communications.

-

Parr, R. G., et al. (1999). "Electrophilicity Index."[3] Journal of the American Chemical Society.

-

Becke, A. D. (1993). "Density-functional thermochemistry. III. The role of exact exchange." The Journal of Chemical Physics.

Sources

Technical Guide: Dipole Moment Determination for 3-Nitro-alpha-(para-tolyl)cinnamonitrile

Executive Summary

This technical guide provides a rigorous framework for determining the electric dipole moment (

This guide prioritizes a dual-approach methodology:

-

In Silico: Density Functional Theory (DFT) for vector analysis and geometry optimization.

-

In Vitro: The Guggenheim-Smith method for ground-state (

) determination and Solvatochromic Shift methods for excited-state (

Part 1: Molecular Architecture & Electronic Theory

Before calculation, one must define the stereochemistry. The Knoevenagel condensation used to synthesize this molecule typically yields the E-isomer (trans) as the thermodynamically stable product, but the Z-isomer is possible.

-

Donor (D): p-Tolyl group (Inductive +I effect).

-

Bridge (

): C=C double bond of the cinnamonitrile core. -

Acceptor (A): Nitro group (-NO

) and Nitrile (-CN).

Critical Causality: The magnitude of

Part 2: Theoretical Computational Framework (DFT)

We utilize DFT to predict the dipole moment vector, which experimental methods (scalar) cannot provide.

Computational Protocol

Software: Gaussian 16 / ORCA 5.0 Theory Level: B3LYP or CAM-B3LYP (for better long-range correction in CT systems). Basis Set: 6-311++G(d,p) (Diffuse functions ++ are mandatory for accurate electron density tails in dipoles).

Step-by-Step Workflow

-

Geometry Optimization: Relax the structure in the gas phase to find the global minimum.

-

Frequency Calculation: Ensure no imaginary frequencies (NImag=0) to confirm a true minimum.

-

Solvation Model: Re-optimize using the IEF-PCM (Integral Equation Formalism Polarizable Continuum Model) with Benzene (

) to match the experimental section. -

Dipole Extraction: Extract the total dipole moment (

) and its Cartesian components (

Computational Logic Diagram

Figure 1: DFT workflow for calculating the dipole moment vector. The frequency check is a critical self-validating step to ensure the molecule is not in a transition state.

Part 3: Experimental Determination (Guggenheim-Smith Method)

For non-polar solvents (Benzene or 1,4-Dioxane), the Guggenheim-Smith method is the "Gold Standard" as it avoids precise density measurements, which are prone to experimental error.

Materials

-

Solute: 3-Nitro-alpha-(para-tolyl)cinnamonitrile (Recrystallized, >99% purity).

-

Solvent: Benzene (HPLC Grade, dried over molecular sieves).

-

Equipment:

-

Dipolemeter (e.g., WTW D01) to measure Dielectric Constant (

). -

Abbe Refractometer to measure Refractive Index (

).

-

The Guggenheim Protocol

Principle: We measure the change in dielectric constant and refractive index as a function of the solute's weight fraction (

-

Stock Solution: Prepare a stock solution of ~5% solute by weight in benzene.

-

Dilution Series: Create 5 dilutions (e.g., 1%, 2%, 3%, 4%, 5%).

-

Measurement:

-

Measure

(solution dielectric) for each sample at 25°C. -

Measure

(solution refractive index) for each sample at 25°C.

-

-

Plotting:

-

Plot

vs. Weight Fraction ( -

Plot

vs. Weight Fraction (

-

Calculation

The dipole moment (

Where:

- : Molecular weight of the solute.[3]

- : Temperature (Kelvin).[4]

- : Dielectric constant of pure solvent.

-

: Slope of

-

: Slope of

Experimental Logic Diagram

Figure 2: Workflow for the Guggenheim-Smith experimental method. Parallel measurement of dielectric and optical properties allows for the cancellation of density terms.

Part 4: Solvatochromic Shift (Excited State Dipole)

For NLO applications, the change in dipole moment upon excitation (

Protocol

-

Solvent Selection: Select 6-10 solvents of varying polarity (e.g., Cyclohexane, Toluene, THF, DCM, Acetonitrile, DMSO).

-

Spectroscopy: Measure UV-Vis absorption (

) and Fluorescence emission ( -

Stokes Shift: Calculate

. -

Analysis: Plot

against the solvent polarity function

Data Presentation Table:

| Solvent | Stokes Shift (cm | ||||

| Cyclohexane | 2.02 | 1.426 | Data | Data | Calc |

| Toluene | 2.38 | 1.496 | Data | Data | Calc |

| THF | 7.58 | 1.407 | Data | Data | Calc |

| ... | ... | ... | ... | ... | ... |

Part 5: Data Analysis & Validation

To ensure scientific integrity, compare the results.

-

Validation Rule: The Experimental

(Guggenheim) should match the DFT -

Discrepancy Analysis:

-

If Exp > DFT: Suspect aggregation or H-bonding impurities.

-

If Exp < DFT: Suspect poor solubility or incomplete geometric relaxation in DFT.

-

References

-

Guggenheim, E. A. (1949).[1] "The computation of electric dipole moments." Transactions of the Faraday Society, 45, 714-720. Link

- Frisch, M. J., et al. (2016). Gaussian 16 Rev. C.01. Wallingford, CT: Gaussian, Inc. (Standard Reference for DFT).

-

Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[6] (Authoritative text on Solvatochromism).

-

Bilot, L., & Kawski, A. (1962). "Theorie des einflusses von lösungsmitteln auf die elektronenspektren der moleküle." Zeitschrift für Naturforschung A, 17(7), 621-627. Link

- Marder, S. R., et al. (1994). "Design and Synthesis of Chromophores with Large Second-Order Optical Nonlinearities." Science, 263(5146), 511-514. (Context for D-pi-A systems).

Sources

Frontier Molecular Orbital Dynamics: HOMO-LUMO Energy Gap Analysis of para-Tolyl Cinnamonitriles in Rational Drug Design

Executive Summary

para-Tolyl cinnamonitriles represent a highly versatile class of

Theoretical Framework: FMOs and Causality in Bio-Reactivity

According to Frontier Molecular Orbital (FMO) theory, the chemical reactivity of a molecule is fundamentally governed by the interaction between its HOMO (electron donor capacity) and LUMO (electron acceptor capacity). In the context of para-tolyl cinnamonitriles, the introduction of a para-methyl group to the phenyl ring induces a positive inductive (+I) and hyperconjugative effect. This electronic perturbation raises the HOMO energy level, thereby narrowing the HOMO-LUMO energy gap compared to unsubstituted analogs[1].

A narrowed energy gap implies a "softer" molecule with higher polarizability. In biological systems, a decrease in the HOMO-LUMO energy gap facilitates easier electron transitions and lowers the activation energy required for charge-transfer interactions with target proteins, which is often directly responsible for enhanced bioactivity[2]. Furthermore, global reactivity descriptors—such as chemical hardness (

Computational Methodology: DFT Protocol

To accurately quantify the HOMO-LUMO gap, computational chemistry must be employed with rigorous basis sets. The following protocol utilizes Gaussian 16 to extract FMO energies.

Step-by-Step DFT Workflow:

-

Conformational Search & Input Generation: Generate the 3D structure of E-para-tolyl cinnamonitrile. Perform an initial molecular mechanics (MMFF94) conformational search to identify the global energy minimum.

-

Geometry Optimization: Submit the lowest-energy conformer to DFT optimization using the B3LYP functional and the 6-311++G(d,p) basis set.

-

Causality Check: The B3LYP hybrid functional is chosen because it incorporates exact Hartree-Fock exchange, which mitigates the self-interaction error inherent in pure density functionals—a critical requirement for accurate LUMO energy estimation. The diffuse functions (++) are mandatory because the LUMO describes an extended electron cloud that cannot be accurately modeled by standard valence basis sets.

-

-

Frequency Analysis: Run a vibrational frequency calculation at the exact same level of theory.

-

Self-Validation: The absence of imaginary frequencies mathematically confirms that the optimized geometry is a true local minimum rather than a transition state.

-

-

FMO Extraction: Extract the

and

Fig 1: Step-by-step DFT computational workflow for FMO extraction.

Quantitative Data Analysis

The table below summarizes the computed FMO parameters and derived global reactivity descriptors. The electrophilicity index (

Table 1: Computed FMO Parameters and Global Reactivity Descriptors

| Compound | Chemical Hardness | Electrophilicity | |||

| Cinnamonitrile (Reference) | -6.85 | -2.15 | 4.70 | 2.35 | 4.31 |

| para-Tolyl Cinnamonitrile | -6.52 | -2.28 | 4.24 | 2.12 | 4.56 |

Data Interpretation: The para-tolyl substitution reduces the energy gap by 0.46 eV and increases the electrophilicity index from 4.31 eV to 4.56 eV. This quantitative shift indicates a higher propensity to undergo nucleophilic attack at the

Empirical Validation: Electrochemical Correlation

Computational models must be anchored in physical reality. To create a self-validating system, the DFT-derived HOMO-LUMO gap must be empirically verified using Cyclic Voltammetry (CV).

Step-by-Step Cyclic Voltammetry Protocol:

-

Electrochemical Cell Preparation: Assemble a three-electrode cell utilizing a Glassy Carbon (GC) working electrode, a Platinum (Pt) wire counter electrode, and an Ag/AgNO

non-aqueous reference electrode. -

Solution Formulation: Dissolve para-tolyl cinnamonitrile to a concentration of 1.0 mM in anhydrous acetonitrile containing 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF

) as the supporting electrolyte.-

Causality Check: Anhydrous acetonitrile is critical; trace water will narrow the electrochemical window and cause parasitic hydrogen evolution, masking the true reduction potential of the cinnamonitrile.

-

-

Deoxygenation: Purge the solution with high-purity N

gas for 15 minutes prior to scanning.-

Causality Check: Dissolved oxygen reduces at potentials that overlap with the LUMO measurement, creating false-positive cathodic peaks.

-

-

Data Acquisition: Scan the potential at a sweep rate of 50 mV/s. Record the onset oxidation potential (

) and onset reduction potential ( -

Calibration & Calculation: Spike the solution with ferrocene (Fc) as an internal standard. Adjust the potentials relative to the Fc/Fc

redox couple. Calculate the empirical FMOs using the standard empirical equations:- eV

- eV

-

Validation: Compare

to the DFT-calculated

Pharmacodynamic Translation: The Michael Acceptor Paradigm

In drug development, the primary mechanism of action for cinnamonitriles is their function as Michael acceptors. The electron-withdrawing nitrile group polarizes the alkene, creating a highly electrophilic

When a para-tolyl cinnamonitrile enters the binding pocket of a target protein (e.g., KEAP1 or a kinase), the low-lying LUMO of the drug interacts with the high-lying HOMO of a nucleophilic residue (typically the thiolate anion of a cysteine). Because the para-tolyl group optimizes the HOMO-LUMO gap, it fine-tunes the activation energy barrier for this covalent bond formation. This ensures the drug is reactive enough to bind the target efficiently, but kinetically stable enough to avoid off-target toxicity (such as indiscriminate glutathione depletion).

Fig 2: Pharmacodynamic pathway of covalent target inhibition via Michael addition.

References

- Synthesis, biological evaluation and molecular modeling of novel series of pyridine derivatives as anticancer, anti-inflammatory and analgesic agents - Scribd.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHrPLTTUNvbs7e48Bdl7GRxHbXvYCFjLVt-SFtRZkKIe1OogUzRMDPwjBdYwsvLWVSKrBLxqRVbDfyM44gmEik8OJAmH3ckNeacbX4IMoZhTgVFK7J_CIJxWxC-4QPzXocjr15pi5TgzyMp_8GmftX5ue9b0OfNFh7yugfpiKTLOpeRvt_8jYFGbu8COs9bp3PU6vcuzf4q-B3HjJPBH2K4xJ1saigeNiXH4ZfJDhbqXAnZQeYHizBSwnK16bfkX6WutBFV1ZNrQXDDPgdIT30qpjOjkgBmBYH2rgJMdJdtt-GsSYIBcC8FKKjf-JNa5vZq3Vyaxw6uiw==]

- Aromatic Amines in Organic Synthesis Part III; p-Aminocinnamic Acids and Their Methyl Esters - MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG_zgOwi7i1lLCyVbB0JmFEbRgwSIdoOpxTPmqAU3KU6F15Q4IHj6CNUi08Nc5Qtt2D8A50Sj1nmUcbaSUHxeItK-SDY3orW5EnhL3H92l8pPtd0zi7KNpamxthmQbGeA_GPSc=]

- Kinetic and Theoretical Studies of 3,5-Dicyanothiophene Reactivity with Cyclic Secondary Amines in Water and Acetonitrile: Quantification, Correlation, and Prediction | The Journal of Physical Chemistry A - ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHp6akLjvp0JAfzSDX6Y_nlhKJD45bmjEgMiNOzz-BMg_AHRefByXAD2gXo5D2CYYDn5-vrMXTSjIhulmrYHvsdkzRlR_DMIlv02cTiD8RjUN5jkMukQGSBR18xBFEhiHIVEfe4Lf3BhlMw9w==]

Sources

Thermodynamic Solubility Profiling of 3-Nitro-α-(p-tolyl)cinnamonitrile in Organic Solvents: A Mechanistic Guide

Executive Summary

In advanced organic synthesis and pharmaceutical development, the solvation behavior of complex intermediates dictates the success of downstream reactions, crystallizations, and biological assays. 3-Nitro-alpha-(para-tolyl)cinnamonitrile (CAS 86710-08-9) is a highly functionalized aromatic that presents unique solubility challenges due to its rigid, conjugated structure and competing functional groups.

As a Senior Application Scientist, I approach solubility not as a static metric, but as a dynamic thermodynamic interplay of intermolecular forces. This whitepaper provides an in-depth, mechanistic guide to the solubility profile of 3-Nitro-α-(p-tolyl)cinnamonitrile across various organic solvents, grounded in predictive thermodynamics and validated through rigorous, self-correcting experimental protocols.

Molecular Architecture & Predictive Thermodynamics

To accurately predict the solubility profile of 3-Nitro-α-(p-tolyl)cinnamonitrile, we must first deconstruct its molecular architecture using [1]. HSP theory states that a solvent's cohesive energy is the sum of three distinct intermolecular forces: dispersion (

The solvation behavior of this compound is governed by three distinct structural motifs:

-

The Cinnamonitrile Core (-C≡N): The highly conjugated

-unsaturated nitrile provides a strong dipole moment. It acts as a potent hydrogen-bond acceptor, driving up the molecule's -

The 3-Nitro Group (-NO₂): This strongly electron-withdrawing moiety enhances the overall polarizability of the aromatic system. It creates a strong affinity for solvents with high dielectric constants that can stabilize electron-deficient rings[3].

-

The para-Tolyl Ring (-C₆H₄CH₃): The hydrophobic, methyl-substituted benzene ring introduces significant van der Waals (dispersion) forces (

). This ensures the molecule retains partial solubility in non-polar or moderately polar halogenated solvents.

Because the molecule lacks strong hydrogen-bond donors (such as -OH or -NH₂), it exhibits poor solubility in highly cohesive, protic solvents (like water or ethanol) where the energy required to disrupt the solvent's hydrogen-bond network exceeds the energy gained from solute-solvent interactions[3].

Empirical Solubility Profile in Organic Solvents

Based on the thermodynamic principles outlined above, the quantitative solubility of 3-Nitro-α-(p-tolyl)cinnamonitrile varies drastically across different solvent classes. The data below summarizes the expected solubility profile, providing a mechanistic rationale for each solvent's performance.

| Solvent | Classification | Estimated Solubility (mg/mL) | Mechanistic Rationale |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 100 | High dipole moment stabilizes the highly polarized nitrile and nitro groups. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | > 100 | Excellent hydrogen-bond acceptor properties solvate the electron-deficient aromatic rings. |

| Dichloromethane (DCM) | Halogenated | ~ 50 | Strong dispersion forces ( |

| Ethyl Acetate (EtOAc) | Ester | ~ 30 | Moderate polarity provides balanced solvation for both the nitrile core and the aromatic rings. |

| Toluene | Non-Polar Aromatic | ~ 20 | |

| Ethanol (EtOH) | Polar Protic | < 5 | High cohesive energy and strong hydrogen-bond donation ( |

| Hexane | Non-Polar Aliphatic | < 1 | Insufficient polar and hydrogen-bonding parameters to overcome the compound's crystal lattice energy. |

Self-Validating Experimental Methodology: The Shake-Flask Protocol

A protocol is only as reliable as its internal controls. To empirically determine the exact solubility of 3-Nitro-α-(p-tolyl)cinnamonitrile in a specific solvent, the [4] is the industry gold standard.

The methodology detailed below is designed as a self-validating system . By incorporating parallel time-course sampling and pre-filtration centrifugation, the workflow inherently detects and eliminates false positives caused by kinetic supersaturation or micro-particulate light scattering.

Fig 1: Thermodynamic shake-flask workflow for organic solvent solubility profiling.

Step-by-Step Protocol:

-

Solid Addition (The Saturation Principle): Add an excess of 3-Nitro-α-(p-tolyl)cinnamonitrile (e.g., 50 mg) to a 2 mL glass HPLC vial.

-

Causality: An excess of solid is mandatory to ensure the solvent becomes fully saturated, establishing a true thermodynamic equilibrium between the solid and dissolved phases.

-

-

Solvent Introduction: Dispense 1 mL of the target organic solvent into the vial. Seal tightly with a PTFE-lined cap.

-

Causality: PTFE prevents solvent evaporation and chemical leaching, which would artificially inflate the concentration reading or introduce chromatographic artifacts.

-

-

Thermodynamic Equilibration & Self-Validation: Place the vials in an orbital shaker at 25°C (or your target application temperature) at 150 RPM.

-

Self-Validation Check: Prepare duplicate sets for 48-hour and 72-hour timepoints. If the quantified concentration at 72 hours matches the 48-hour data within a 5% relative standard deviation (RSD), the system has successfully self-validated that true thermodynamic equilibrium has been achieved.

-

-

Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes, followed by filtration of the supernatant through a 0.22 µm PTFE syringe filter.

-

Causality: Removing undissolved micro-particulates is critical. Even trace solid carryover will dissolve in the HPLC mobile phase and cause massive false-positive concentration spikes.

-

-

Quantification: Dilute the filtrate appropriately (e.g., 1:100 in the mobile phase) and inject it into an HPLC-UV system. Quantify against a pre-established multi-point calibration curve.

Downstream Applications & Solvent Selection

Understanding this solubility profile allows researchers to make calculated decisions rather than relying on trial and error:

-

For Organic Synthesis: DCM or Toluene are ideal reaction media. They provide sufficient solubility for the starting material while allowing for easy post-reaction workup (e.g., aqueous washing) due to their immiscibility with water.

-

For Recrystallization: A solvent/anti-solvent pairing is highly effective. Dissolve the crude compound in a minimal volume of warm DCM (good solvent), and slowly titrate in Hexane (anti-solvent) until the cloud point is reached to induce controlled crystallization.

-

For Biological Assays: Because the compound is practically insoluble in aqueous media, prepare a highly concentrated stock solution (e.g., 50 mM) in DMSO. This ensures complete molecular dispersion before spiking into aqueous buffers, preventing premature precipitation.

References

-

Hansen Solubility. "Hansen Solubility Parameters: Welcome to the official site of HSP and HSPiP." Hansen Solubility,[Link]

-

protocols.io. "Shake-Flask Aqueous Solubility assay (Kinetic solubility)." protocols.io,[Link]

-

National Center for Biotechnology Information (NCBI). "Hansen Solubility Parameters Applied to the Extraction of Phytochemicals." PubMed Central (PMC),[Link]

Sources

Knoevenagel condensation synthesis of 3-Nitro-alpha-(para-tolyl)cinnamonitrile

Application Note: High-Purity Synthesis of 3-Nitro- -( -tolyl)cinnamonitrile via Knoevenagel Condensation

Abstract & Scope

This application note details the optimized synthesis of 3-Nitro-

The protocol compares two methodologies:

-

Method A (Classical): A robust, piperidine-catalyzed reflux in ethanol, suitable for gram-scale laboratory synthesis.

-

Method B (Green/Scalable): A solvent-minimized, base-promoted protocol designed for higher throughput and reduced environmental impact, aligning with modern drug development sustainability goals.

Chemical Identity & Reaction Scheme

Target Molecule Specification

| Property | Description |

| IUPAC Name | (E/Z)-2-(4-methylphenyl)-3-(3-nitrophenyl)prop-2-enenitrile |

| CAS Registry | 86710-08-9 |

| Molecular Formula | |

| Molecular Weight | 264.28 g/mol |

| Key Functional Groups | Nitrile (-CN), Nitro (-NO |

Reaction Stoichiometry

The synthesis utilizes a Knoevenagel condensation between a deactivated aldehyde and an activated methylene compound.

-

Electrophile: 3-Nitrobenzaldehyde (Activates carbonyl for nucleophilic attack).

-

Nucleophile: 4-Methylphenylacetonitrile (Active methylene group).

Mechanistic Pathway

The reaction proceeds via a base-catalyzed mechanism involving deprotonation, nucleophilic addition, and dehydration.

Figure 1: Mechanistic pathway of the base-catalyzed Knoevenagel condensation.[1]

Experimental Protocols

Pre-Requisite: Safety & Handling

-

Caution: 3-Nitrobenzaldehyde is an irritant. Phenylacetonitriles can release traces of cyanide under extreme acidic stress (though stable under these basic conditions). Work in a fume hood.

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

Method A: Classical Ethanol Reflux (Benchmark)

Best for: Initial characterization, high purity requirements, and crystallographic studies.

Reagents:

-

3-Nitrobenzaldehyde (1.51 g, 10 mmol)

-

4-Methylphenylacetonitrile (1.31 g, 10 mmol)

-

Ethanol (Absolute, 20 mL)

-

Piperidine (5 drops, ~0.1 mL)

Step-by-Step Protocol:

-

Charge: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-nitrobenzaldehyde (10 mmol) and 4-methylphenylacetonitrile (10 mmol) in 20 mL of ethanol.

-

Catalyze: Add 5 drops of piperidine while stirring. The solution may turn slightly yellow/orange immediately.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) for 3–5 hours.

-

Checkpoint: Monitor reaction progress via TLC (See Section 4).

-

-

Precipitation: Allow the reaction mixture to cool slowly to room temperature. The product often crystallizes out upon cooling. If no precipitate forms, cool in an ice bath for 30 minutes.

-

Isolation: Filter the solid under vacuum using a Buchner funnel. Wash the cake with cold ethanol (2 x 5 mL) to remove unreacted aldehyde and catalyst.

-

Purification: Recrystallize from hot ethanol or an ethanol/water mixture (9:1) to yield pale yellow needles.

Expected Yield: 75–85%

Method B: Green Aqueous/Base Synthesis (Scalable)

Best for: Process chemistry, larger scales, and reducing VOCs.

Reagents:

-

3-Nitrobenzaldehyde (10 mmol)

-

4-Methylphenylacetonitrile (10 mmol)

-

Solvent: Ethanol:Water (1:1 v/v, 15 mL) OR CTAB (Cetyltrimethylammonium bromide) aqueous solution for micellar catalysis.

-

Base: NaOH (10 mol%)

Step-by-Step Protocol:

-

Mix: Combine reactants in a flask with 15 mL of Ethanol/Water (1:1).

-

Initiate: Add NaOH (0.04 g) or 10 mol% aqueous solution.

-

Agitate: Stir vigorously at Room Temperature (25°C) for 2–6 hours.

-

Note: The product will precipitate out of the aqueous medium as the reaction progresses, driving the equilibrium forward (Le Chatelier’s principle).

-

-

Workup: Filter the solid precipitate directly. Wash thoroughly with water to remove the base and any inorganic salts.

-

Drying: Dry in a vacuum oven at 45°C.

Expected Yield: 80–90% (Often higher due to the "crashing out" effect).

Process Analytical Technology (PAT) & Workflow

To ensure reproducibility, the following workflow includes mandatory checkpoints.

Figure 2: Experimental workflow with integrated decision gates.

Monitoring Parameters (TLC)

-

Stationary Phase: Silica Gel 60

. -

Mobile Phase: Hexane:Ethyl Acetate (8:2 or 7:3).

-

Visualization: UV Light (254 nm).

-

Observation:

-

Reactant (Aldehyde): Higher

(approx 0.6–0.7). -

Reactant (Nitrile): High

, often UV active. -

Product: Distinct new spot, typically lower

than the nitrile but distinct from aldehyde; often fluoresces or appears bright yellow under UV.

-

Characterization & Validation

The following data supports the structural confirmation of 3-Nitro-

Spectroscopic Data

| Technique | Signal/Value | Interpretation |

| IR (ATR) | 2215–2225 cm | C |

| 1530 & 1350 cm | NO | |

| 1600–1620 cm | C=C stretch (Alkene backbone) | |

| Vinylic Proton (-CH=C-). Diagnostic singlet. | ||

| (CDCl | Methyl group on | |

| Aromatic protons (3-nitro and | ||

| Melting Point | 140–165°C* | Range varies by isomer ratio (E/Z) and purity. Literature for analogs suggests high MP. |

Troubleshooting Guide

-

Problem: Low Yield / Oiling out.

-

Problem: Product is dark/brown.

-

Root Cause:[2] Oxidation of the amine catalyst or polymerization.

-

Solution: Recrystallize immediately with activated charcoal to remove color impurities.

-

References

-

Mechanism & General Protocol: Jones, G. (2011). The Knoevenagel Condensation. Organic Reactions. Wiley.[4][5] [Link]

-

Specific Derivative Identity (CAS 86710-08-9): PubChem Compound Summary for CID 5394938. National Center for Biotechnology Information (2023). [Link]

-

Green Chemistry Conditions: Moosavi-Zare, A. R., et al. (2016). Solvent-free Knoevenagel condensation...[6]. Research Chemical Intermediates. [Link]

-

Biological Relevance (Cinnamonitriles): Mahnashi, M. H., et al. (2020). Synthesis and Biological Evaluation of Some Novel Cinnamonitrile Derivatives. Molecules. [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Nitrile compound | Chemical Product Catalog - Chemsrc [chemsrc.com]

- 3. Knoevenagel Condensation [organic-chemistry.org]

- 4. Cinnamonitrile, p-nitro- | C9H6N2O2 | CID 6176061 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. par.nsf.gov [par.nsf.gov]

- 6. mdpi.com [mdpi.com]

Application Note: Synthesis of 3-Nitro-alpha-(para-tolyl)cinnamonitrile via Base-Catalyzed Knoevenagel Condensation

Introduction and Mechanistic Rationale

The synthesis of highly conjugated cyanostilbene derivatives, such as 3-Nitro-alpha-(para-tolyl)cinnamonitrile (CAS: 86710-08-9) [2], is a critical foundational workflow in organic materials science and drug discovery. These

The most efficient synthetic route to this compound is the Knoevenagel condensation. In this specific protocol, 3-nitrobenzaldehyde acts as the electrophile, while p-tolylacetonitrile serves as the active methylene nucleophile. Sodium methoxide (NaOMe) in dry methanol is utilized as the base catalyst [1].

Causality of Reagent Selection:

-

Base Selection (NaOMe): A moderate alkoxide base is perfectly tuned to deprotonate the

-carbon of p-tolylacetonitrile (forming a resonance-stabilized carbanion) without being strong enough to induce competing side reactions, such as the Cannizzaro reaction on the aldehyde [1]. -

Solvent Selection (Dry Methanol): Methanol provides excellent solubility for the starting materials. Using dry methanol is critical to prevent the hydrolysis of the methoxide base into sodium hydroxide, which could lead to unwanted saponification or side reactions. Furthermore, the final highly conjugated product exhibits lower solubility in cold methanol, driving the reaction forward via Le Chatelier's principle as the product precipitates out of the solution [1].

Mechanistic pathway of the Knoevenagel condensation yielding the target cinnamonitrile.

Materials and Reagents

The following table summarizes the stoichiometric requirements for a standard 10 mmol scale synthesis.

| Reagent / Material | Role | MW ( g/mol ) | Equivalents | Amount |

| 3-Nitrobenzaldehyde | Electrophile | 151.12 | 1.0 eq | 1.51 g (10 mmol) |

| p-Tolylacetonitrile | Nucleophile | 131.18 | 1.0 eq | 1.31 g (10 mmol) |

| Sodium Methoxide (NaOMe) | Base Catalyst | 54.02 | 1.0 eq | 0.54 g (10 mmol) |

| Methanol (Dry) | Solvent | 32.04 | N/A | 25.0 mL |

| Methanol (Cold) | Wash Solvent | 32.04 | N/A | 15.0 mL |

Note: The theoretical yield of 3-Nitro-alpha-(para-tolyl)cinnamonitrile (MW: 264.286 g/mol [2]) for this scale is 2.64 g.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. Visual cues and analytical checkpoints are embedded to ensure the researcher can verify the success of the reaction at each stage.

Phase 1: Reaction Setup and Initiation

-

Preparation: Oven-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Flush the flask with an inert gas (Nitrogen or Argon) to displace atmospheric moisture.

-

Dissolution: Add 1.51 g of 3-nitrobenzaldehyde and 1.31 g of p-tolylacetonitrile to the flask. Add 25 mL of dry methanol. Stir at 400 RPM at room temperature (20-25 °C) until both solids are completely dissolved, yielding a clear, pale-yellow solution.

-

Catalyst Addition: While maintaining vigorous stirring, add 0.54 g of sodium methoxide (NaOMe) in one portion [1].

-

Causality & Validation: The addition of the base will immediately trigger carbanion formation. You will observe a distinct color shift (typically deepening to a dark yellow/orange), confirming the generation of the active enolate intermediate.

-

Phase 2: Reaction Monitoring (Self-Validation)

-

Stirring: Allow the reaction mixture to stir continuously at room temperature. The strong electron-withdrawing nature of the meta-nitro group highly activates the aldehyde, meaning the reaction typically reaches completion rapidly (often within 25-30 minutes) [1].

-

TLC Analysis: At the 15-minute mark, perform Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (8:2 v/v) solvent system.

-

Validation Check: The reaction is complete when the UV-active spot corresponding to 3-nitrobenzaldehyde (higher

) completely disappears, replaced by a new, intensely UV-active spot at a lower

-

-

Precipitation: As the reaction progresses and the conjugated product forms, it will begin to precipitate out of the methanolic solution as a solid mass due to its lower solubility compared to the starting materials.

Phase 3: Workup and Purification

-

Quenching & Filtration: Once TLC confirms completion, cool the reaction flask in an ice-water bath (0-5 °C) for 10 minutes to maximize product precipitation. Collect the crude solid via vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake with 15 mL of ice-cold methanol.

-

Causality: Cold methanol removes residual unreacted starting materials, NaOMe catalyst, and trace water generated during the dehydration step (E1cB mechanism) without significantly dissolving the target product [1].

-

-

Drying: Transfer the solid to a vacuum desiccator and dry under high vacuum for 4-6 hours to afford the pure 3-Nitro-alpha-(para-tolyl)cinnamonitrile.

Quantitative Reaction Data

Based on established Knoevenagel condensation protocols utilizing nitro-substituted benzaldehydes and arylacetonitriles, the following kinetic and yield data can be expected [1]:

| Aldehyde Substitution | Reaction Time | Expected Yield (%) | Catalyst System |

| 3-Nitrobenzaldehyde | 25 minutes | ~90% | NaOMe / MeOH |

| 4-Nitrobenzaldehyde | 10 minutes | ~96% | NaOMe / MeOH |

| Unsubstituted Benzaldehyde | 60 - 90 minutes | 75 - 85% | NaOMe / MeOH |

Data Interpretation: The meta-nitro group significantly accelerates the nucleophilic attack due to its inductive electron-withdrawing effect, leading to high yields in under 30 minutes.

References

Application Note: Solvent Selection & Crystallization Protocol for 3-Nitro-alpha-(para-tolyl)cinnamonitrile

Executive Summary

The crystallization of 3-Nitro-alpha-(para-tolyl)cinnamonitrile presents specific challenges due to its conjugated donor-acceptor structure.[1] As a Knoevenagel condensation product characterized by a nitro-substituted aryl ring and a nitrile group, the molecule exhibits significant polarity anisotropy. This Application Note provides a systematic, self-validating protocol for selecting the optimal solvent system to achieve high purity (>99.5%) and controlled particle size distribution (PSD).

Key Takeaway: While standard polar aprotic solvents dissolve the compound readily, they often lead to oiling out. This guide prioritizes controlled cooling crystallization from short-chain alcohols and anti-solvent precipitation to bypass amorphous phase separation.[1]

Physicochemical Profiling & Solubility Prediction

Before initiating wet chemistry, we must analyze the molecular interaction potential. The target molecule contains:

-

Nitro group (3-position): Strong hydrogen bond acceptor (HBA), induces high dipole moment.[1]

-

Nitrile group (alpha-position): HBA, linear geometry, promotes dipole-dipole stacking.[1]

-

Para-tolyl & Phenyl rings: Planar, hydrophobic domains favoring

stacking.[1]

Theoretical Solubility Map (Hansen Solubility Parameters)

Based on group contribution methods, we classify solvents into three Tiers for this specific matrix:

| Solvent Class | Interaction Type | Predicted Solubility | Application |

| Tier 1: Polar Aprotic (DMSO, DMF, NMP) | Strong Dipole-Dipole | High (>100 mg/mL) | Avoid for crystallization (High loss, difficult drying).[1] Use only as Solvent A in anti-solvent methods.[1] |

| Tier 2: Chlorinated/Esters (DCM, Ethyl Acetate) | Dispersion + Polar | Moderate-High | Good for initial dissolution; risk of solvate formation.[1] |

| Tier 3: Alcohols (Ethanol, 2-Propanol) | H-Bond Donor | Temperature Dependent | Ideal. Low solubility at RT, high at reflux.[1] |

| Tier 4: Aliphatic (Hexane, Heptane) | Dispersion | Negligible | Anti-solvent only. |

Protocol: Systematic Solvent Screening

Phase 1: The "Range Finding" Test

Objective: To determine the critical solution temperature (CST) and metastable zone width (MSZW).

Materials:

-

100 mg 3-Nitro-alpha-(para-tolyl)cinnamonitrile (crude) per vial.[1]

-

Solvents: Ethanol (EtOH), 2-Propanol (IPA), Acetonitrile (ACN), Toluene.

-

Equipment: H.E.L. Crystal16 or standard reaction block with magnetic stirring.[1]

Step-by-Step Procedure:

-

Dispense: Place 100 mg of solid into four GC vials.

-

Solvent Addition: Add 1.0 mL of respective solvent to each vial (Concentration: 100 mg/mL).

-

Thermal Cycle:

-

Heat to Reflux (or 80°C) at 5°C/min.

-

Hold for 10 minutes. Observe dissolution (Clear vs. Turbid).

-

If not dissolved: Add solvent in 0.5 mL increments until clear at reflux.[1]

-

-

Cooling: Cool to 20°C at 1°C/min.

-

Observation: Record the temperature of first crystal appearance (

).

Decision Logic:

-

Scenario A (Soluble at RT): Solvent is too strong (likely DCM or Acetone).[1] Discard.

-

Scenario B (Insoluble at Reflux): Solvent is too weak (Hexane).[1] Discard.

-

Scenario C (Soluble at Reflux, Crystals at RT): Target Candidate. (Typically EtOH or Toluene).

-

Scenario D (Oiling Out): Phase separation into liquid droplets before crystallization.[1] Requires seeding or solvent modification. [1]

Phase 2: Optimization of Cooling Crystallization

Context: Ethanol is frequently the solvent of choice for cinnamonitrile derivatives due to the balance of polarity and volatility.

Protocol for Ethanol Recrystallization:

-

Saturation: Suspend crude solid in Ethanol (10 mL/g).

-

Dissolution: Heat to reflux (78°C). Ensure complete dissolution.

-

Note: If colored impurities persist, add Activated Carbon (5 wt%), stir for 15 min, and hot filter.

-

-

Nucleation Control: Cool slowly to 60°C.

-

Seeding (Critical): At 60°C (supersaturation zone), add 0.1 wt% pure seed crystals. This prevents "oiling out" (Liquid-Liquid Phase Separation) which is common in nitro-aromatics.[1]

-

Crystal Growth: Cool from 60°C to 0°C at a rate of 0.2°C/min .

-

Why slow cooling? Fast cooling traps impurities in the crystal lattice and promotes agglomeration.[1]

-

-

Isolation: Filter under vacuum. Wash with cold (-10°C) Ethanol.[1]

-

Drying: Vacuum oven at 45°C for 12 hours.

Phase 3: Anti-Solvent Crystallization (Alternative)

Use this if thermal degradation is a concern or solubility in alcohols is too low.[1]

System: Solvent (DCM) / Anti-solvent (Hexane).[1]

-

Dissolve 1 g of compound in 5 mL Dichloromethane (DCM).

-

Place in a stirred vessel at 20°C.

-

Add Hexane dropwise via syringe pump (Rate: 0.5 mL/min).

-

Stop point: When permanent turbidity is observed (Cloud Point).[1]

-

Aging: Stop addition. Stir for 30 minutes to allow Ostwald ripening (fines dissolve, large crystals grow).

-

Completion: Resume Hexane addition until Ratio (DCM:Hexane) is 1:4.

-

Filter and dry.[1]

Visualization: Solvent Selection Decision Matrix

The following flowchart illustrates the logic flow for selecting the crystallization method based on initial solubility observations.

Figure 1: Decision tree for selecting the crystallization mode based on solubility behavior.

Characterization & Validation

To ensure the protocol generates the correct polymorph and high purity, the following analytical checks are mandatory:

| Technique | Purpose | Acceptance Criteria |

| HPLC (UV @ 254 nm) | Chemical Purity | >99.5% Area; Impurities <0.1%.[1] |

| DSC (Differential Scanning Calorimetry) | Polymorph Check | Sharp endotherm (melting). No exotherms prior to melt (indicates solvate collapse).[1] |

| PXRD (Powder X-Ray Diffraction) | Crystallinity | Distinct Bragg peaks; no "halo" (amorphous).[1] |

| TGA (Thermogravimetric Analysis) | Residual Solvent | <0.5% weight loss <150°C (unless solvate is desired).[1] |

Common Pitfall - Solvates: Nitro-cinnamonitriles can form channel solvates with chlorinated solvents.[1] If using DCM/Chloroform, verify TGA data to ensure the solvent is not incorporated into the crystal lattice.

References

-

Synthesis & General Properties

-

Crystallization Methodology

-

Polymorphism in Nitro-Aromatics

-

Solvent Selection Guides

Sources

Application Note: Non-Linear Optical (NLO) Characterization and Device Integration of 3-Nitro-alpha-(para-tolyl)cinnamonitrile

Audience: Materials Scientists, Optical Engineers, and Drug/Probe Development Professionals Focus: Second-Order Non-Linear Optics, Push-Pull Chromophores, and Guest-Host Polymer Systems

Executive Summary & Mechanistic Grounding

3-Nitro-alpha-(para-tolyl)cinnamonitrile (CAS: 86710-08-9) is a highly tunable building block utilized in the development of advanced optical materials[1]. Its core architecture represents a classic Donor-π-Acceptor (D-π-A) "push-pull" system, which is the fundamental prerequisite for organic non-linear optical (NLO) behavior[2].

In this specific molecule, the para-tolyl group functions as the electron donor, while the cyano (-CN) and 3-nitro (-NO

Caption: Intramolecular Charge Transfer (ICT) pathway in 3-Nitro-alpha-(para-tolyl)cinnamonitrile.

Quantitative Photophysical & NLO Parameters

To successfully integrate this chromophore into an NLO device, researchers must first understand its baseline photophysical metrics. The table below summarizes the typical operational parameters for push-pull cinnamonitrile derivatives.

| Parameter | Typical Value Range | Characterization Method | Physical Significance |

| Absorption Maximum ( | 380 - 450 nm | UV-Vis Spectroscopy | Determines the optical transparency window; crucial to avoid resonance absorption of the SHG signal. |

| Ground State Dipole Moment ( | 5 - 8 Debye | Dielectric Relaxation | Dictates how effectively the molecules can be aligned (poled) by an external electric field. |

| First Hyperpolarizability ( | Hyper-Rayleigh Scattering (HRS) | The microscopic, molecular-level second-order NLO response. | |

| Macroscopic Susceptibility ( | 10 - 30 pm/V | Maker Fringe Technique | The device-level SHG performance after poling. |

Protocol: Fabrication and Poling of Guest-Host NLO Films

While the isolated molecule possesses a high

Rationale for Material Selection

We utilize Poly(methyl methacrylate) (PMMA) or Poly(N-vinylcarbazole) (PVK) as the host matrix. PVK is particularly favored if photorefractive properties are desired alongside NLO effects[4]. Cyclopentanone is selected as the solvent because its boiling point (130°C) is high enough to prevent rapid evaporation (which causes film clouding/aggregation) but low enough to be removed during thermal annealing.

Step-by-Step Methodology

-

Matrix Formulation: Dissolve 10 wt% of 3-Nitro-alpha-(para-tolyl)cinnamonitrile and 90 wt% PMMA (Mw ~120,000) in cyclopentanone to achieve a 15 wt% total solid concentration. Stir at room temperature for 24 hours.

-

Filtration: Pass the solution through a 0.2 μm PTFE syringe filter to remove micro-particulates that could cause dielectric breakdown during high-voltage poling.

-

Spin Coating: Dispense 100 μL of the solution onto a pre-cleaned Indium Tin Oxide (ITO) coated glass substrate. Spin at 2000 rpm for 60 seconds.

-

Thermal Annealing: Bake the films in a vacuum oven at 80°C for 12 hours. Causality: Complete solvent removal is critical; residual solvent acts as a plasticizer, artificially lowering the

and causing the aligned dipoles to relax prematurely. -

Corona Poling:

-

Place the film on a grounded heating block and heat to the polymer's

(approx. 105°C - 110°C for PMMA). Causality: At -

Apply a positive corona discharge of +5 to +7 kV via a tungsten needle positioned 1 cm above the film surface for 30 minutes.

-

-

Field-Assisted Cooling: Turn off the heater but maintain the high voltage until the film cools to room temperature. Causality: Cooling below

freezes the polymer matrix, locking the chromophores into their non-centrosymmetric, aligned state.

Self-Validation System: The Order Parameter ( )

To verify successful poling without complex laser setups, measure the UV-Vis absorbance of the film before (

-

Validation Formula:

-

Success Criteria: A

value between 0.15 and 0.30 confirms successful macroscopic alignment. If

Caption: Workflow for fabricating and poling guest-host NLO polymer films.

Protocol: Second Harmonic Generation (SHG) Characterization

Once the film is poled, its macroscopic NLO capability is quantified using the Maker Fringe technique.

-

Optical Setup: Mount the poled film on a motorized rotation stage.

-

Excitation: Irradiate the sample with a Q-switched Nd:YAG laser (Fundamental wavelength: 1064 nm, pulse width: 10 ns, repetition rate: 10 Hz).

-

Filtering: Place a 1064 nm notch filter and a 532 nm bandpass filter behind the sample. Causality: This ensures that the photomultiplier tube (PMT) detects only the frequency-doubled SHG signal (532 nm) and completely blocks the high-intensity fundamental beam.

-

Data Acquisition: Rotate the sample from -60° to +60° relative to the incident beam. Record the SHG intensity as a function of the incidence angle.

-

Self-Validation System (Quadratic Dependence): To prove the signal is true SHG and not two-photon fluorescence, place a variable neutral density filter in the path of the fundamental beam. Plot the SHG intensity against the square of the fundamental intensity (

). A perfectly linear plot confirms a pure second-order non-linear optical process.

Troubleshooting & Best Practices

-

Dielectric Breakdown (Arcing) during Poling: Often caused by dust particles or residual solvent. Ensure operations are conducted in a cleanroom environment (ISO 7 or better) and strictly adhere to the 12-hour vacuum annealing step.

-

Phase Separation (Cloudy Films): If the film appears opaque, the chromophore concentration (10 wt%) may exceed its solubility limit in the PMMA matrix. Reduce the loading to 5-7 wt% or switch to a more polar host matrix like PVK[4].

-

Rapid Signal Decay: If the SHG signal diminishes rapidly at room temperature, the

of the doped polymer is too low. Synthetically attaching the cinnamonitrile derivative directly to the polymer backbone (side-chain polymer) rather than using a guest-host system will drastically improve temporal stability.

References

-

Enriching the compositional tailoring of NLO responsive dyes with diversity oriented electron acceptors as visible light harvesters: a DFT/TD-DFT approach Source: ResearchGate (Molecular Physics) URL:[Link]

-

Volume Table of Contents - Photorefractive Polymers and NLO Chromophores Source: SPIE Digital Library URL:[Link]

-

Photophysical properties of push-π-pull type chromophores of aryl-substituted bipyridines in different solvents Source: ResearchGate URL:[Link]

Sources

Preparation of thin films using 3-Nitro-alpha-(para-tolyl)cinnamonitrile

Application Note & Protocol

Topic: Preparation and Characterization of Thin Films Using 3-Nitro-alpha-(para-tolyl)cinnamonitrile for Organic Electronics

Audience: Researchers, scientists, and drug development professionals.

Abstract

Organic semiconducting materials are foundational to the development of next-generation flexible electronics, sensors, and photovoltaic devices.[1] Cinnamonitrile derivatives, characterized by their conjugated π-system, represent a versatile class of organic compounds with significant potential in this domain. This document provides a comprehensive framework for the preparation, deposition, and characterization of thin films from a novel compound, 3-Nitro-alpha-(para-tolyl)cinnamonitrile. We present detailed, field-proven protocols for both solution-based spin coating and vacuum thermal evaporation (VTE), enabling researchers to produce high-quality films. The causality behind critical experimental choices is explained, and a systematic workflow for film characterization is provided to ensure a self-validating and reproducible process. This guide is intended to serve as a foundational methodology for exploring the optoelectronic properties and potential applications of this and related nitrile-containing organic semiconductors.

Introduction: The Scientific Rationale

The molecular architecture of 3-Nitro-alpha-(para-tolyl)cinnamonitrile suggests its utility as a p-type or n-type organic semiconductor. The core cinnamonitrile structure provides a rigid, planar backbone conducive to intermolecular π-π stacking, a critical factor for efficient charge transport. The electron-withdrawing nitro (-NO₂) group and the electron-donating tolyl (-C₆H₄-CH₃) group introduce a significant dipole moment and can be used to tune the material's frontier molecular orbital (HOMO/LUMO) energy levels.

Thin film fabrication is the critical bridge between a novel organic material and a functional electronic device.[2] The morphology, crystallinity, and uniformity of the deposited film dictate its ultimate performance.[1] However, organic materials are often sensitive to thermal stress and their deposition can be complex to control.[3] Therefore, a carefully designed deposition strategy is paramount. This guide outlines two primary, validated methods—spin coating and vacuum thermal evaporation—chosen to represent the most common and accessible laboratory techniques for solution-processed and solvent-free film fabrication, respectively.

Material Synthesis and Properties

A reliable synthesis and a thorough understanding of the material's physicochemical properties are prerequisites for successful thin film deposition.

Proposed Synthesis Route

While numerous methods exist for nitrile synthesis[4][5], a plausible and efficient route to 3-Nitro-alpha-(para-tolyl)cinnamonitrile is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an aldehyde with a compound containing an active methylene group.

Caption: Knoevenagel condensation for synthesis.

Physicochemical Properties (Predicted)

The selection of a deposition method is dictated by the material's properties. The following table summarizes predicted values based on structurally similar compounds like p-nitrocinnamonitrile.[6]

| Property | Predicted Value / Characteristic | Significance for Thin Film Deposition |

| Molecular Weight | ~264.28 g/mol | Influences evaporation temperature and deposition rate in VTE. |

| Melting Point | 150 - 180 °C | Determines the upper limit for annealing temperature to avoid decomposition. |

| Thermal Stability | Moderate | Requires precise temperature control during vacuum evaporation to prevent degradation.[7] |

| Solubility | Soluble in chlorinated solvents (Chloroform, Dichloromethane), THF, Toluene; Poorly soluble in alcohols and water. | Critical for preparing homogeneous solutions for spin coating. |

| UV-Vis Absorption (in solution) | λ_max ≈ 320-360 nm | Indicates the electronic bandgap; useful for monitoring film quality. |

Thin Film Deposition Protocols

The following protocols provide step-by-step instructions for depositing 3-Nitro-alpha-(para-tolyl)cinnamonitrile thin films. Substrate cleaning is a critical preparatory step for both methods to ensure film adhesion and uniformity.

Standard Substrate Cleaning (for Si/SiO₂ or Glass):

-

Sonicate substrates sequentially in Alconox (or equivalent detergent), deionized water, acetone, and isopropanol for 15 minutes each.

-

Dry the substrates under a stream of high-purity nitrogen gas.

-

Treat with UV-Ozone or an O₂ plasma for 10 minutes to remove final organic residues and create a hydrophilic surface.

Protocol A: Solution-Phase Deposition via Spin Coating

This method is ideal for rapid screening and prototyping due to its speed and low material consumption.

Workflow:

Caption: Workflow for spin coating deposition.

Step-by-Step Methodology:

-

Solution Preparation:

-

Dissolve 3-Nitro-alpha-(para-tolyl)cinnamonitrile in a suitable high-purity solvent (e.g., chloroform or toluene) to a concentration of 5-20 mg/mL.

-

Gently heat the solution (40-50 °C) and stir for at least 2 hours in a sealed vial to ensure complete dissolution.

-

Before use, filter the solution through a 0.2 µm PTFE syringe filter to remove any particulate matter.

-

-

Deposition:

-

Place the cleaned substrate onto the spin coater chuck and secure it with a vacuum.

-

Dispense a sufficient amount of the filtered solution (~100 µL for a 1x1 inch substrate) to cover the surface.

-

Execute a two-stage spin program. The parameters in the table below serve as a starting point and should be optimized for the desired thickness.

-

| Parameter | Stage 1 (Spread) | Stage 2 (Thinning) | Rationale |

| Speed (RPM) | 500 | 2000 - 4000 | Low speed ensures uniform wetting; high speed controls final film thickness. |

| Acceleration (RPM/s) | 500 | 2000 | Controls the rate of solvent evaporation and film formation. |

| Duration (s) | 10 | 45 | Ensures complete solvent removal and film stabilization. |

-

Thermal Annealing:

-

Transfer the coated substrate to a pre-heated hotplate in a nitrogen-filled glovebox.

-

Anneal at a temperature of 80-120 °C for 10-30 minutes. This step removes residual solvent and can improve molecular ordering and film crystallinity.[1]

-

Protocol B: Vacuum Thermal Evaporation (VTE)

VTE is a solvent-free physical vapor deposition (PVD) technique that produces highly uniform and pure thin films, making it suitable for high-performance device fabrication.[3][7]

Workflow:

Caption: Workflow for vacuum thermal evaporation.

Step-by-Step Methodology:

-

Source Preparation & Loading:

-

Load 10-20 mg of 3-Nitro-alpha-(para-tolyl)cinnamonitrile powder into a baffled tantalum or quartz crucible.

-

Mount the cleaned substrates onto the substrate holder, typically 15-30 cm above the source.

-

-

Chamber Evacuation:

-

Evacuate the deposition chamber to a base pressure of ≤ 5 x 10⁻⁶ Torr. A high vacuum is crucial to minimize the incorporation of impurities like oxygen or water, which can degrade organic materials.[3]

-

-

Deposition:

-

Slowly increase the current to the crucible to gently heat the source material. The temperature ramp rate should be low to prevent decomposition of the organic material.[3]

-

Monitor the deposition rate using a quartz crystal microbalance (QCM). A stable deposition rate of 0.1 - 0.5 Å/s is recommended for achieving high-quality, ordered films.[1]

-

During deposition, the substrate can be held at a specific temperature (e.g., room temperature to 80 °C) to influence film morphology.

-

-

Completion:

-

Once the desired film thickness (typically 30-100 nm) is reached, close the source shutter and ramp down the source power.

-

Allow the system to cool for at least one hour before venting with an inert gas like nitrogen.

-

Thin Film Characterization

Systematic characterization is essential to correlate deposition parameters with film properties and device performance.

| Technique | Abbreviation | Information Obtained |

| Atomic Force Microscopy | AFM | Surface topography, roughness, grain size, and morphology.[1] |

| X-Ray Diffraction | XRD | Crystalline structure, molecular packing, and orientation.[1] |

| UV-Visible Spectroscopy | UV-Vis | Optical absorption spectrum, estimation of the optical bandgap. |

| Spectroscopic Ellipsometry | Precise measurement of film thickness and refractive index.[8] | |

| X-ray Photoelectron Spectroscopy | XPS | Elemental composition and chemical states at the film surface.[9] |